4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . The 1,2,4-triazole core is part of many substances that exhibit diverse biological activity . A number of 1,2,4-triazole derivatives are used in medical practice as drugs for the treatment of various conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gives S- and S, N-substituted triazole derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the 1,2,4-triazole group suggests that it could participate in reactions typical of this heterocycle .Scientific Research Applications
Synthesis and Anti-Inflammatory Properties
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and tested for their anti-inflammatory properties. The synthesis involved condensation and cyclization reactions, leading to S- and S,N-substituted triazole derivatives. These compounds demonstrated significant anti-inflammatory activity in studies, highlighting their potential therapeutic applications in inflammation-related conditions. (Zh. S. Arustamyan et al., 2021)
Antimicrobial Activities
The antimicrobial properties of this compound derivatives have been extensively studied. These compounds, synthesized through reactions with isonicotinic acid hydrazide, exhibited good to moderate antimicrobial activity against various strains, demonstrating their potential in developing new antibacterial agents. (Hacer Bayrak et al., 2009)
Corrosion Inhibition
Derivatives of this compound have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds showed high inhibition efficiency, suggesting their application in protecting metals against corrosion. The inhibition mechanism was explored through electrochemical methods and theoretical calculations, indicating the formation of protective layers on metal surfaces. (K. R. Ansari et al., 2014)
Anticancer Activity
The potential anticancer activity of this compound derivatives has been explored. These compounds have been synthesized and characterized for their activity against various cancer cell lines, demonstrating the diverse pharmacological applications of 1,2,4-triazole derivatives in the field of oncology. (N. Rao et al., 2018)
Future Directions
Properties
IUPAC Name |
3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLDPGYASFZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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